molecular formula C25H24N2O2S B2977257 N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450347-40-7

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2977257
CAS No.: 450347-40-7
M. Wt: 416.54
InChI Key: CXPCKLVGFJWANM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a combination of methoxyphenyl, indole, and thioacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with 2-methylbenzyl chloride under basic conditions to form the 1-(2-methylbenzyl)-1H-indole. This intermediate is subsequently reacted with 4-methoxyphenyl isothiocyanate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, while the thioacetamide group could modulate the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-7-3-4-8-19(18)15-27-16-24(22-9-5-6-10-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPCKLVGFJWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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